(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
Overview
Description
(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid is a fluorinated aromatic amino acid derivative This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4,6-trifluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a suitable reducing agent such as sodium borohydride.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4,6-Trifluorophenyl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an amino acid.
(2S)-3-Amino-2-[(2,4,6-trifluorophenyl)methyl]propanoic acid: Another amino acid derivative with a similar trifluorophenyl group.
Uniqueness
(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid is unique due to the presence of both an amino group and a trifluorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWNGIXCCSUNO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445740 | |
Record name | (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481660-72-4 | |
Record name | (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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